1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the compound can form intramolecular n-h…n and c-h…n hydrogen bonds . These interactions may play a role in its interaction with its targets.
Biochemical Pathways
A compound with a similar structure, n-(2-chlorobenzyl)-substituted hydroxamate, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (dxs), a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis . This suggests that 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride may also interact with this pathway.
Result of Action
Compounds with similar structures have shown a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the compound’s crystal structure is stabilized by c-h…π and aromatic π-π interactions , which could potentially be influenced by environmental conditions such as temperature and pH.
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorobenzyl group: This step involves the substitution reaction where the chlorobenzyl group is introduced to the pyrazole ring.
Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-1H-pyrazol-4-amine dihydrochloride can be compared with other pyrazole derivatives such as:
1-(2-Chlorobenzyl)-1H-pyrazol-3-amine: Similar structure but different position of the amine group.
1-(2-Chlorobenzyl)-1H-pyrazol-5-amine: Another positional isomer with different biological activities.
1-(2-Chlorobenzyl)-1H-pyrazol-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.2ClH/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14;;/h1-5,7H,6,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVJPACDRLIDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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